molecular formula C14H20N2O3 B5063755 N-butyl-N'-(2-ethoxyphenyl)ethanediamide

N-butyl-N'-(2-ethoxyphenyl)ethanediamide

Cat. No. B5063755
M. Wt: 264.32 g/mol
InChI Key: XVGDGXGRKYIQLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-N'-(2-ethoxyphenyl)ethanediamide, commonly known as Azone, is a highly effective permeation enhancer that has been widely used in the pharmaceutical industry. This chemical is a derivative of ethylenediamine and is a white, odorless, and crystalline substance. Azone is used to increase the permeability of the skin, mucous membranes, and other biological barriers, making it easier for drugs to enter the body.

Mechanism of Action

The exact mechanism of action of Azone is not fully understood. However, it is believed that Azone disrupts the lipid structure of the stratum corneum, the outermost layer of the skin, and increases the fluidity of the intercellular lipids. This allows for increased diffusion of drugs through the skin.
Biochemical and physiological effects:
Azone has been shown to have no significant effect on the viability of human skin cells. However, prolonged exposure to high concentrations of Azone can cause irritation and damage to the skin. In addition, Azone has been shown to be rapidly metabolized and excreted from the body, with no accumulation in the tissues.

Advantages and Limitations for Lab Experiments

One of the major advantages of Azone is its ability to significantly enhance the permeation of drugs through the skin, which can lead to increased bioavailability and efficacy of the drug. However, the use of Azone in lab experiments requires careful consideration of the concentration and duration of exposure to avoid any potential cytotoxicity or skin irritation.

Future Directions

There are several future directions for the use of Azone in drug delivery. One potential area of research is the development of new formulations that can enhance the permeation of larger molecules, such as proteins and peptides. Another area of research is the use of Azone in combination with other permeation enhancers to further increase the efficacy of drug delivery. Additionally, the use of Azone in combination with physical methods, such as iontophoresis and sonophoresis, may provide a more effective means of drug delivery.

Synthesis Methods

The synthesis of Azone involves the reaction of ethylenediamine with butyric anhydride, followed by the reaction of the resulting butylated ethylenediamine with 2-ethoxybenzoyl chloride. The final product is obtained through recrystallization from ethanol.

Scientific Research Applications

Azone has been extensively studied for its potential use in transdermal drug delivery systems. It has been shown to significantly enhance the permeation of various drugs through the skin, including non-steroidal anti-inflammatory drugs, antibiotics, and antifungal agents. Azone has also been used as a penetration enhancer in ophthalmic drug delivery, nasal drug delivery, and as an enhancer in the delivery of vaccines.

properties

IUPAC Name

N-butyl-N'-(2-ethoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-3-5-10-15-13(17)14(18)16-11-8-6-7-9-12(11)19-4-2/h6-9H,3-5,10H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGDGXGRKYIQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NC1=CC=CC=C1OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-N'-(2-ethoxyphenyl)oxamide

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